molecular formula C10H12ClNO2 B12965729 (R)-3-Amino-2-(3-chlorobenzyl)propanoic acid

(R)-3-Amino-2-(3-chlorobenzyl)propanoic acid

Cat. No.: B12965729
M. Wt: 213.66 g/mol
InChI Key: QRHHAFBBXIODHQ-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-chlorobenzyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group and a 3-chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid typically involves the reaction of 3-chlorobenzylamine with a suitable precursor of propanoic acid. One common method is the reductive amination of 3-chlorobenzaldehyde with ammonia or an amine, followed by a series of steps to introduce the propanoic acid moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

®-3-Amino-2-(3-chlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(3-chlorobenzyl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a 3-chlorobenzyl substituent. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

(R)-3-Amino-2-(3-chlorobenzyl)propanoic acid, a chiral amino acid derivative, has garnered attention due to its potential biological activities. This compound's structural features, including an amino group and a chlorobenzyl substituent, suggest interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : Approximately 241.70 g/mol
  • Structure : The compound features a propanoic acid backbone with an amino group and a 3-chlorobenzyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, while the chlorobenzyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activities, influencing various biochemical pathways.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting synaptic transmission and exhibiting neuroprotective properties .

Neuroprotective Effects

Research indicates that this compound may influence neurotransmitter systems. Its structural similarity to natural amino acids allows it to act as an analog, potentially modulating pathways related to neuroprotection. For instance:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds similar to this compound have shown promising AChE inhibitory activity, which is significant in the context of Alzheimer's disease .

Antiproliferative Activity

Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays have shown that certain derivatives can significantly inhibit the proliferation of HCT-116 and HeLa cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAChE inhibition, neuroprotectionTBD
3-Hydroxy-2,2-dimethylpropionic acid derivativesStructureAntiproliferative against HCT-1160.69 μM
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateStructureHDAC inhibitionTBD

Case Studies and Research Findings

  • Neuroprotective Study : In a study examining the neuroprotective effects of related compounds, this compound demonstrated significant inhibition of AChE, suggesting potential use in treating neurodegenerative diseases .
  • Antiproliferative Research : A series of compounds derived from similar structures showed notable antiproliferative activity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

QRHHAFBBXIODHQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O

Origin of Product

United States

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